molecular formula C18H19N5O2 B12174287 N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B12174287
M. Wt: 337.4 g/mol
InChI Key: TYNYDTKYPWJNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound N-cyclohexyl-4-(triazolo[4,3-b]pyridazin-6-yloxy)benzamide is systematically named according to IUPAC guidelines as 4-[(6-cyclohexylcarbamoyl)phenoxy]-triazolo[4,3-b]pyridazine . This nomenclature reflects the structural hierarchy, prioritizing the triazolo-pyridazine core (parent heterocycle) followed by the phenoxy substituent and the cyclohexylcarbamoyl group. The numbering of the triazolo[4,3-b]pyridazine system follows the fused bicyclic convention, with the pyridazine ring designated as positions 1–4 and the triazole ring as positions 5–7.

Molecular Formula and Structural Representation

The molecular formula of N-cyclohexyl-4-(triazolo[4,3-b]pyridazin-6-yloxy)benzamide is C₁₈H₁₉N₅O₂ , derived from the following components:

  • Triazolo[4,3-b]pyridazine core : C₅H₃N₃
  • Phenoxy bridge : C₆H₄O
  • Cyclohexylcarbamoyl group : C₇H₁₂N₂O
Property Value
Molecular Formula C₁₈H₁₉N₅O₂
Molecular Weight 337.4 g/mol
Heteroatom Composition N: 20.7%, O: 9.5%

The structure features a planar triazolo[4,3-b]pyridazine system fused at positions 4 and 3, respectively, with a phenoxy group at position 6. The benzamide substituent is attached via an oxygen atom at the para position of the phenyl ring, while the cyclohexyl group forms the carbamate’s amine component.

Structural Features :

  • Triazolo[4,3-b]pyridazine : A bicyclic system with a triazole ring fused to pyridazine, creating π-conjugation that influences electronic properties.
  • Phenoxy Linkage : Provides rotational flexibility while maintaining electronic communication between aromatic systems.
  • Cyclohexylcarbamoyl Group : Introduces steric bulk and lipophilicity, modulating solubility and target interactions.

Alternative Designations in Chemical Literature

The compound is referenced under multiple designations in chemical databases and synthetic studies:

  • Non-IUPAC Systematic Names :

    • N-Cyclohexyl-4-(6-oxo-triazolo[4,3-b]pyridazin-3-yl)benzamide
    • 4-(Triazolo[4,3-b]pyridazin-6-yloxy)-N-cyclohexylbenzamide
  • Research Codes :

    • EVT-2952368 (analogous to Evitachem’s thioacetamide derivative)
    • CHEMBL2032368 (related to PubChem’s trifluoromethylphenyl variant)
  • Functional Descriptors :

    • Triazolopyridazine benzamide
    • Cyclohexylcarbamate-linked heterocycle

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C18H19N5O2/c24-18(20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-17-11-10-16-21-19-12-23(16)22-17/h6-12,14H,1-5H2,(H,20,24)

InChI Key

TYNYDTKYPWJNFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Formation of the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine system is synthesized through cyclocondensation reactions. A common approach involves heating amidrazones with urea at elevated temperatures (180°C) to form the fused triazole ring. For example, reacting 6-chloro-triazolo[4,3-b]pyridazine with hydrazine derivatives under acidic conditions yields intermediates amenable to further functionalization.

Introduction of the Benzamide Group

The benzamide moiety is introduced via nucleophilic aromatic substitution or coupling reactions. In one protocol, 4-hydroxybenzamide is reacted with the triazolo-pyridazine intermediate in the presence of a base such as cesium carbonate. This step often employs polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reactivity.

Cyclohexyl Group Functionalization

The cyclohexyl group is typically introduced through alkylation or amide coupling. For instance, cyclohexylamine is reacted with a carboxylic acid derivative of the intermediate under standard peptide coupling conditions (e.g., using HATU or EDCI as coupling agents).

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing side products. The following table summarizes key reaction conditions and outcomes from recent studies:

Reaction StepReagents/CatalystsSolvent SystemTemperatureYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃1,4-Dioxane/H₂O100°C41%
Borylation of PyrazolePdCl₂(dppf), KOAcDMSO90°C20%
Triazole CyclizationUreaNeat180°C65%
Amide CouplingHATU, DIPEADMFRT78%

Key Observations:

  • Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are essential for cross-coupling reactions but require inert atmospheres to prevent deactivation.

  • Elevated temperatures (90–100°C) improve reaction kinetics but may compromise thermally sensitive intermediates.

  • Solvent choice significantly impacts yield; mixed aqueous-organic systems enhance solubility of inorganic bases in Suzuki reactions.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed:

  • 1H NMR Analysis: The cyclohexyl group’s protons resonate as multiplet signals between δ 1.25–2.27 ppm, while the triazolo-pyridazine aromatic protons appear as doublets near δ 8.40–8.52 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI) typically reveals a molecular ion peak at m/z 387.3 ([M+H]⁺), consistent with the compound’s molecular weight.

Comparative Analysis of Methodologies

The table below contrasts two primary routes for synthesizing N-cyclohexyl-4-(triazolo[4,3-b]pyridazin-6-yloxy)benzamide:

ParameterSuzuki-Miyaura RouteDirect Cyclization Route
Reaction Time 20 hours30 minutes
Catalyst Cost High (Pd-based)Low (urea)
Yield 41%65%
Purity >95% (HPLC)~90% (HPLC)
Scalability ModerateHigh

The Suzuki-Miyaura route offers better regioselectivity but suffers from lower yields and higher costs due to palladium catalysts. In contrast, direct cyclization methods are cost-effective and rapid but may require additional purification steps.

Challenges and Mitigation Strategies

Low Yields in Coupling Reactions

Low yields in cross-coupling steps (e.g., 20–41%) are often attributed to catalyst poisoning or incomplete conversion. Mitigation strategies include:

  • Using excess boronate esters to drive reactions to completion.

  • Employing microwave irradiation to reduce reaction times.

Purification Difficulties

The compound’s hydrophobic nature complicates chromatography. Gradient elution with dichloromethane/methanol mixtures (100:1 to 50:1) effectively isolates the product .

Chemical Reactions Analysis

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Key Findings

Loss of Antithrombotic Activity: Replacement of the benzamidine group in compound 1 with a [1,2,4]triazolo[4,3-b]pyridazine moiety (e.g., compounds 14–17) abolished thrombin inhibitory activity (Ki > 300 μM) and fibrinogen receptor binding (IC₅₀ > 100 μM) . This highlights the necessity of the basic benzamidine group for antithrombotic effects.

Retained Antiproliferative Activity :
Despite losing antithrombotic activity, triazolopyridazine derivatives 14–17 exhibited potent antiproliferative effects against endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cell lines . The triazolopyridazine core likely contributes to cell cycle disruption or kinase inhibition, independent of thrombin pathways.

Ester vs. Carboxylic Acid: Ester derivatives (R₂ = Et) showed better antiproliferative activity than their carboxylic acid counterparts, suggesting esterase-mediated activation or enhanced membrane permeability .

Impact of Cyclohexyl Group : The cyclohexyl group in the target compound may enhance lipophilicity compared to benzyl or fluorobenzyl substituents in analogs. This could improve blood-brain barrier penetration or alter metabolic stability, though experimental validation is needed.

Biological Activity

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C16H23N7O
  • Molecular Weight: Approximately 337.4 g/mol
  • Structural Features: The compound consists of a triazole ring fused with a pyridazine moiety, along with a cyclohexyl group and a benzamide functional group. This unique combination may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several chemical reactions that include the formation of the triazole and pyridazine rings followed by the introduction of the cyclohexyl and benzamide groups. Detailed synthetic routes can vary based on the desired yield and purity but generally follow these steps:

  • Formation of the triazole ring.
  • Coupling with pyridazine derivatives.
  • Introduction of the cyclohexyl group.
  • Finalization with the benzamide functionalization.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi. The mechanism likely involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.

Anticancer Activity
The compound has also been evaluated for anticancer properties . Studies suggest that it may inhibit tumor cell proliferation through several mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in cell growth and survival.
  • Modulation of enzyme activity related to cancer progression.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication or repair in cancer cells.
  • Receptor Modulation: It could bind to receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure HighlightsKey Features
1-(3-(cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-(4-fluorobenzyl)benzamideContains a cyclopropyl groupStudied for anti-inflammatory properties
3-(2-chloro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl benzamideFeatures a chloro substituentPotential anticancer activity
5-fluoro-N-(3-(2-hydroxypropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-benzamideFluorinated derivativeInvestigated for neuroprotective effects

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy Study:
    • A study tested the compound against common bacterial strains (e.g., E. coli and S. aureus) and reported significant inhibition at low concentrations.
  • Cancer Cell Line Testing:
    • In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a marked decrease in cell viability compared to control groups.
  • Mechanistic Insights:
    • Further investigations into its mechanism revealed that it affects mitochondrial function in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide and its analogs?

Answer: The synthesis typically involves:

Core scaffold preparation : Cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate to form the triazolopyridazine ring .

Etherification : Substitution of chlorine in the triazolopyridazine scaffold with hydroxyl-containing intermediates (e.g., via sodium hydride in DMF) .

Amide coupling : Reaction of the benzamide moiety with cyclohexylamine under standard coupling conditions (e.g., EDCI/HOBt) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Diethyl ethoxymethylenemalonate, CH₃CN, reflux75–85
2NaH, DMF, 110°C, 12 h88
3EDCI, HOBt, DCM, RT65–75

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : To verify substituent positions and purity (e.g., δ 1.43 ppm for CH₃ groups in dihydrobenzoxazine derivatives) .
    • HRMS : For exact mass determination (e.g., m/z calculated for C₂₄H₂₇N₅O₂: 425.2165) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column, 0.1% TFA/MeOH gradient (purity >95%) .

Q. What preliminary biological activities are reported for triazolopyridazine derivatives?

Answer: Triazolopyridazines exhibit:

  • Antiproliferative activity : IC₅₀ values of 2–10 µM against endothelial (HMEC-1, BAEC) and tumor (HELA, MCF-7) cell lines .
  • Loss of thrombin inhibition : Ki >300 µM when replacing benzamidine with triazolopyridazine .

Q. Table 1: Activity Profile of Key Derivatives

CompoundCell Line (IC₅₀, µM)Thrombin Inhibition (Ki, µM)
14aHMEC-1: 4.2>300
15cMCF-7: 3.8>300
17aHELA: 2.1>300
Data from

Advanced Research Questions

Q. How does structural modification (e.g., fluorination) impact biological activity?

Answer:

  • Fluorine substitution at the P3 benzyl group enhances binding to thrombin and fibrinogen receptors via hydrogen bonding and electrostatic interactions .
  • Contradiction : Fluorinated derivatives retain antiproliferative activity but lose thrombin inhibition, suggesting divergent SAR for dual-target compounds .

Q. Experimental Design for SAR Studies :

Synthesize analogs with varying substituents (e.g., -F, -OCH₃, -CF₃).

Assay thrombin inhibition (chromogenic substrate assay) and cell proliferation (MTT assay) .

Correlate logP values with cellular uptake using HPLC-derived partition coefficients.

Q. How can researchers resolve contradictions between antiproliferative and antithrombotic activities?

Answer:

  • Hypothesis : Antiproliferative effects may arise from off-target kinase inhibition, independent of thrombin pathways .
  • Methodological Approach :
    • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2).
    • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq).
    • Molecular docking : Model interactions with non-thrombin targets (e.g., tubulin) .

Q. What strategies optimize the ester group (R2=Et) for enhanced potency?

Answer:

  • Ester hydrolysis : Convert ethyl esters to carboxylic acids (e.g., LiOH/MeOH) to improve solubility and target engagement .
  • Prodrug optimization : Replace ethyl with biodegradable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. Table 2: Ester Modifications and Activity

R2 GroupAntiproliferative IC₅₀ (µM)Solubility (mg/mL)
Et2.10.12
COOH1.81.5
PM*2.30.95
PM = pivaloyloxymethyl

Q. How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess resistance .

Q. What computational tools predict off-target effects for this scaffold?

Answer:

  • SwissTargetPrediction : Prioritize kinases and GPCRs based on structural similarity .
  • DeepAffinity : Machine learning models to predict binding to secondary targets (e.g., carbonic anhydrase IX) .

Q. Key Recommendations for Researchers :

  • Prioritize ester hydrolysis and fluorine substitution for activity optimization.
  • Use CETSA and kinase profiling to deconvolute mechanisms.
  • Avoid overreliance on benzamidine-inspired SAR; explore novel binding modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.